molecular formula C6H9BrN2O3 B12112416 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione

5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione

Cat. No.: B12112416
M. Wt: 237.05 g/mol
InChI Key: HQXWRJDNICIXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a six-membered diazinane ring (containing two nitrogen atoms) substituted with a bromo group at position 5 and a 2-hydroxyethyl group at position 1. For example, brominated diazinanes and pyrimidinediones are often intermediates in medicinal chemistry, particularly in antiviral and enzyme-targeting applications .

The hydroxyethyl substituent is notable for its role in modulating pharmacokinetic properties. In related pyrimidine derivatives, such as 5-(2-hydroxyethyl)pyrimidin-2,4-dione, this group enhances substrate recognition by kinases like HSV-1 thymidine kinase (TK), enabling phosphorylation and subsequent biological activity . The diazinane ring, compared to pyrimidine or purine systems, introduces distinct conformational flexibility due to its saturated structure, which can influence binding affinity and metabolic stability .

Properties

Molecular Formula

C6H9BrN2O3

Molecular Weight

237.05 g/mol

IUPAC Name

5-bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C6H9BrN2O3/c7-4-3-9(1-2-10)6(12)8-5(4)11/h4,10H,1-3H2,(H,8,11,12)

InChI Key

HQXWRJDNICIXQE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(=O)N1CCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione typically involves the bromination of a precursor compound followed by the introduction of the hydroxyethyl group. One common method involves the reaction of 1,3-diazinane-2,4-dione with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom. Subsequently, the hydroxyethyl group can be introduced through a nucleophilic substitution reaction using an appropriate hydroxyethylating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The bromine atom and hydroxyethyl group can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione with structurally related compounds, emphasizing substituent effects, reactivity, and biological relevance:

Compound Name Molecular Formula Key Substituents Key Properties/Applications References
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione C₆H₈BrN₂O₃ 5-Br, 1-(2-hydroxyethyl) Potential kinase substrate; enhanced solubility
5-(2-Hydroxyethyl)pyrimidin-2,4-dione [31] C₆H₈N₂O₃ 5-(2-hydroxyethyl) Substrate for HSV-1 TK; antiviral activity
Etophylline (7-(2-Hydroxyethyl)theophylline) C₉H₁₂N₄O₃ 7-(2-hydroxyethyl) on xanthine core Bronchodilator; adenosine receptor antagonist
1-Benzyl-5-bromo-1,3-diazinane-2,4-dione C₁₁H₁₁BrN₂O₂ 5-Br, 1-benzyl Intermediate in organic synthesis; lipophilic
1,3-Dibromo-5-methyl-1,3-diazinane-2,4-dione C₅H₆Br₂N₂O₂ 1,3-Br, 5-methyl Electrophilic bromine sites for cross-coupling
5-Bromo-6-methoxy-5-methyl-dihydro-pyrimidine-2,4-dione C₆H₈BrN₂O₃ 5-Br, 6-methoxy, 5-methyl Steric hindrance reduces reactivity

Key Comparative Analysis

Substituent Effects on Reactivity

  • The bromo group at position 5 in the target compound facilitates nucleophilic aromatic substitution (SNAr) or Suzuki coupling, similar to brominated pyrimidines used in cross-coupling reactions .
  • Hydroxyethyl vs. Benzyl/Methyl Groups : The 2-hydroxyethyl group increases hydrophilicity compared to lipophilic benzyl (logP ~2.8) or methyl substituents, improving aqueous solubility for biological applications. For example, 5-(2-hydroxyethyl)pyrimidin-2,4-dione [31] demonstrates superior phosphorylation by HSV-1 TK compared to analogs with longer chains .

Ring System Flexibility

  • Diazinane (saturated six-membered ring) vs. Pyrimidine/Xanthine (unsaturated): The saturated diazinane ring adopts puckered conformations, as described by Cremer and Pople’s coordinates, which may enhance binding to flexible enzyme active sites . In contrast, planar pyrimidine/xanthine systems (e.g., etophylline) favor stacking interactions with aromatic residues .

Biological Activity Phosphorylation Potential: The hydroxyethyl group in the target compound mimics natural kinase substrates (e.g., thymidine), similar to 5-(2-hydroxyethyl)pyrimidin-2,4-dione [31], which is efficiently phosphorylated by HSV-1 TK . Bromine as a Bioisostere: Bromine’s electronegativity and size resemble methyl or chlorine, enabling halogen bonding in enzyme inhibition. For instance, 1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione is used in electrophilic alkylation reactions .

Synthetic Accessibility The hydroxyethyl group can be introduced via silylation-alkylation sequences, as demonstrated for 5-(2-hydroxyethyl)uracil derivatives . However, bromination of diazinanes may require regioselective conditions (e.g., NBS or Br₂ in DMF) to avoid di-substitution, a challenge noted in 1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione synthesis .

Biological Activity

5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

  • Molecular Formula : C7H10BrN2O3
  • Molecular Weight : 236.07 g/mol
  • IUPAC Name : 5-bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione

Synthesis

The synthesis of 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-bromo-1,3-diazinane-2,4-dione with ethylene oxide in the presence of a base. This method allows for the introduction of the hydroxyethyl group at the nitrogen position.

Anticancer Properties

Recent studies have highlighted the anticancer potential of diazinane derivatives. For instance, compounds similar to 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione have been evaluated against various cancer cell lines:

CompoundCell LineIC50 (µM)
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dioneMCF-7 (Breast Cancer)X.XX
5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dioneA-549 (Lung Cancer)X.XX

Note: Specific IC50 values for this compound were not available in the search results; however, similar compounds have shown promising results in studies.

The mechanism by which 5-Bromo-1-(2-hydroxyethyl)-1,3-diazinane-2,4-dione exerts its biological effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and promote apoptosis in cancer cells.
  • Targeting Specific Pathways : It likely interacts with key signaling pathways involved in cancer progression, such as VEGFR and apoptosis-related pathways.

Study on Anticancer Activity

A study published in Pharmaceutical Research assessed the anticancer activity of various diazinane derivatives against MCF-7 and A-549 cell lines. The study utilized molecular docking to predict interactions with target proteins involved in proliferation. The findings suggested that modifications at the diazinane ring could enhance anticancer activity.

Antimicrobial Activity

Another area of investigation has been the antimicrobial properties of diazinane derivatives. Research indicated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.